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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-3-amine

Cat. No.: B114218

Introduction

4-(Aminomethyl)pyridin-3-amine is a versatile heterocyclic scaffold with significant potential
in medicinal chemistry. Its structural features, comprising a pyridine ring substituted with both
an aminomethyl and an amino group, provide multiple points for chemical modification, making
it an attractive starting point for the design of novel therapeutic agents. While direct studies on
4-(Aminomethyl)pyridin-3-amine are limited in publicly available literature, the broader class
of aminopyridines and their derivatives has been extensively explored, revealing a wide range
of biological activities. This document outlines the potential applications of the 4-
(Aminomethyl)pyridin-3-amine scaffold based on the established activities of its close
structural analogs, with a primary focus on its use as a core structure for the development of
kinase inhibitors.

Potential Applications in Kinase Inhibition

The aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors.
Numerous derivatives have shown potent and selective inhibition of various kinases, which are
critical regulators of cellular processes and are frequently dysregulated in diseases such as
cancer. The 4-(aminomethyl)pyridin-3-amine scaffold can be envisioned as a valuable
building block for developing inhibitors targeting several important kinase families.

Targeting Fms-like Tyrosine Kinase 3 (FLT3)
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Mutations in FLT3 are common in acute myeloid leukemia (AML). Several studies have
demonstrated that aminopyridine-based structures can effectively inhibit FLT3. For instance,
derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been
synthesized as covalent inhibitors of FLT3.[1] One such compound, F15, displayed potent
inhibition of FLT3 with an IC50 of 123 nM and also inhibited the proliferation of FLT3-dependent
AML cell lines.[1] The 4-(aminomethyl)pyridin-3-amine scaffold could be functionalized to
interact with key residues in the ATP-binding pocket of FLT3, potentially leading to the
development of novel AML therapies.

Targeting Phosphoinositide 3-Kinases (PI3KSs)

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and
survival, and its aberrant activation is a hallmark of many cancers. The d isoform of PI3K is a
particularly attractive target in hematological malignancies. A series of 4-(piperid-3-yl)amino
substituted 6-pyridylquinazolines were identified as potent PI3Kd inhibitors, with compounds A5
and A8 showing IC50 values of 1.3 nM and 0.7 nM, respectively.[2] The aminopyridin-3-amine
moiety of the target compound could serve as a hinge-binding motif, a common feature in
many kinase inhibitors.

Targeting Other Kinases

The versatility of the aminopyridine scaffold extends to a wide range of other kinases. For
example, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been developed as potent CDK2
inhibitors for cancer therapy, with compound 71 showing an IC50 of 64.42 nM against
CDK2/cyclin A2.[3] Additionally, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been prepared
as Src kinase inhibitors. Furthermore, derivatives of 4-amino-5-(3-bromophenyl)-7-(6-
morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine have been identified as potent non-nucleoside
adenosine kinase inhibitors.[4] These examples underscore the broad potential of the 4-
(aminomethyl)pyridin-3-amine scaffold in kinase inhibitor design.

Quantitative Data for Related Aminopyridine Kinase
Inhibitors

The following table summarizes the in vitro inhibitory activities of several aminopyridine
derivatives against various kinases, as reported in the literature. This data provides a
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benchmark for the potential potency that could be achieved with novel compounds derived
from the 4-(aminomethyl)pyridin-3-amine scaffold.

Cell Line
Compound ID Target Kinase IC50 (nM) (Proliferation Reference
IC50)

MV4-11 (91 nM),

F15 FLT3 123 MOLM-13 (253 [1]
nM)
MV4-11 (325
Cl4 FLT3 256 nM), MOLM-13 [5]
(507 nM)
SU-DHL-6 (0.16
A5 PI3Kd 1.3 [2]
HM)
SU-DHL-6 (0.12
A8 PI13Ko 0.7 [2]
HM)
MV4-11 (0.83
71 CDK2/cyclin A2 64.42 uM), HT-29 (2.12  [3]
HM)
Adenosine
21 (ABT-702) _ 1.7 - [4]
Kinase

Potent (specific
Compound 32 ATM value not - [6]
provided)

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of kinase
inhibitors based on the aminopyridine scaffold. These can be adapted for the development of
novel compounds derived from 4-(aminomethyl)pyridin-3-amine.
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General Synthetic Protocol for N-Aryl-4-
(aminomethyl)pyridin-3-amine Derivatives

This protocol describes a potential synthetic route for derivatizing the 4-(aminomethyl)pyridin-

3-amine core.

Synthetic Workflow

G—(Aminomethyl)pyridin—3—amina

e.g., Boc-anhydride

(Protection of 3-amino groua

e.g., Buchwald-Hartwig coupling or Reductive Amination

(Reaction with Aryl HaIide/AIdehyde)

e.g.,|TFA

Deprotection

Target N-Aryl-4-(aminomethyl)pyridin-3-amine Derivative

Click to download full resolution via product page
Caption: Synthetic workflow for N-aryl derivatives.

Methodology:
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e Protection: The 3-amino group of 4-(aminomethyl)pyridin-3-amine is selectively protected,
for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in a
suitable solvent like dichloromethane (DCM).

o Coupling/Amination: The aminomethyl group can be reacted with a variety of electrophiles.

o Buchwald-Hartwig Cross-Coupling: For arylation, the protected aminomethylpyridine can
be coupled with an aryl halide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a
ligand (e.g., Xantphos), and a base (e.g., Cs2C03) in a solvent like dioxane.

o Reductive Amination: Alternatively, the aminomethyl group can be reacted with an
aldehyde or ketone in the presence of a reducing agent such as sodium
triacetoxyborohydride (STAB) in a solvent like dichloroethane (DCE).

o Deprotection: The protecting group on the 3-amino group is removed, typically using an acid
such as trifluoroacetic acid (TFA) in DCM.

 Purification: The final product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of a compound
against a specific kinase.
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Kinase Assay Workflow

G’est Compound (e.g., derivative of 4-(Aminomethyl)pyridin-s-aminea (Recombinant Kinase) (Kinase Substrate) (ATP (radiolabeled or with detection system))

»-(_ Incubation at 30°C )&
\\_/

A4

(Detection of Substrate Phosphorylation)

A
(Data Analysis (IC50 determination))

Click to download full resolution via product page
Caption: Workflow for in vitro kinase inhibition assay.
Methodology:

o Reagents: Prepare a reaction buffer containing the recombinant target kinase, a suitable
substrate (e.g., a peptide or protein), and ATP. The test compound is dissolved in DMSO and
serially diluted.

e Reaction: The kinase reaction is initiated by adding ATP to the mixture of the kinase,
substrate, and test compound in a microplate well.

 Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a
specific period (e.g., 60 minutes).

o Detection: The extent of substrate phosphorylation is measured. This can be done using
various methods, such as:
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o Radiometric assay: Using [y-32P]ATP and measuring the incorporation of the radiolabel
into the substrate.

o Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount
of ADP produced.

o Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes
in fluorescence upon phosphorylation.

o Data Analysis: The percentage of kinase inhibition is calculated for each compound
concentration. The IC50 value, which is the concentration of the inhibitor required to reduce
the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay Protocol

This protocol is used to evaluate the effect of a compound on the growth of cancer cell lines.
Methodology:

o Cell Seeding: Cancer cells (e.g., MV4-11 for FLT3 inhibitors) are seeded in 96-well plates at
an appropriate density and allowed to attach overnight.

o Compound Treatment: The cells are treated with serial dilutions of the test compound and
incubated for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-
based assay like CellTiter-Glo®.

o Data Analysis: The absorbance or luminescence values are measured, and the percentage
of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is
determined from the dose-response curve.

Signaling Pathway

The 4-(aminomethyl)pyridin-3-amine scaffold, when developed into a PI3K inhibitor, would
modulate the PI3BK/AKT/mTOR signaling pathway.
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Caption: PI3BK/AKT/mTOR signaling pathway inhibition.

Conclusion
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The 4-(aminomethyl)pyridin-3-amine scaffold represents a promising starting point for the
development of novel therapeutic agents, particularly kinase inhibitors. By leveraging the
extensive knowledge base of aminopyridine medicinal chemistry, researchers can design and
synthesize new derivatives with potentially high potency and selectivity. The protocols and data
presented here provide a foundation for initiating such drug discovery programs. Further
investigation into the synthesis and biological evaluation of compounds based on this scaffold
is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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